molecular formula C17H15NO B1586123 (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol CAS No. 219897-38-8

(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol

Cat. No. B1586123
M. Wt: 249.31 g/mol
InChI Key: PZMIGEOOGFFCNT-KRWDZBQOSA-N
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Description

“(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol” is a specific form of an amino acid derivative. Amino acids are organic molecules that, when linked together, form proteins. They are essential to life because the proteins they form are involved in virtually all cell functions . The specific compound you mentioned seems to be a derivative of these amino acids, possibly with additional functional groups that could enhance its properties or uses .


Synthesis Analysis

The synthesis of amino acids and their derivatives can involve various methods. One approach for the transformation of L-α-amino acids to the corresponding enantiopure ®- or (S)-α-hydroxy acids involves a synthetic biology approach. This involves the use of a designer cell catalyst that can quantitatively transform L-amino acids to the corresponding optically pure ®- and (S)-α-hydroxy acids .


Molecular Structure Analysis

Amino acids typically consist of a carbon atom, a hydrogen atom, a carboxyl group, an amino group, and a variable group . The variable group, also known as the “R” group, can vary among amino acids and determines the differences between these protein monomers .


Chemical Reactions Analysis

Amino acids can undergo numerous chemical reactions due to their various chemical functionalities. Two reactions of particular importance are the peptide bond and cysteine oxidation, which have significant effects on protein structure .


Physical And Chemical Properties Analysis

Amino acids are generally soluble in water and insoluble in non-polar organic solvents such as hydrocarbons . They are crystalline solids with surprisingly high melting points, which can be attributed to the ionic attractions between the zwitterions that amino acids form .

Future Directions

The future directions in the field of amino acid research and application are vast and promising. Recent advances in the synthesis of α-amino ketones, for example, have considerably increased the number of protocols developed, leading to a high-value synthon . This suggests that there is ongoing research and development in this field, with potential for new discoveries and applications.

properties

IUPAC Name

1-[(S)-amino(phenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMIGEOOGFFCNT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=C(C=CC3=CC=CC=C32)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol

CAS RN

219897-38-8
Record name Betti base, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BETTI BASE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690BIU4WIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol
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